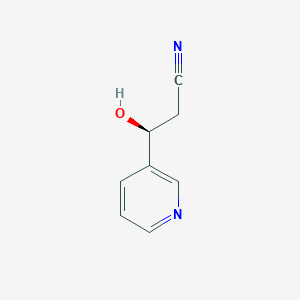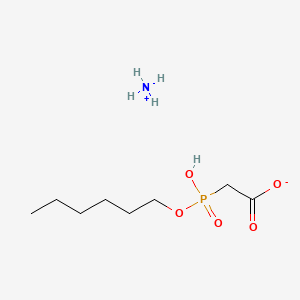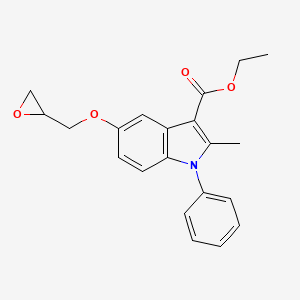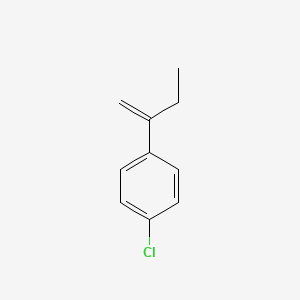
3-Pyridinepropanenitrile,beta-hydroxy-,(betaS)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is an organic compound that belongs to the class of nitriles It is characterized by the presence of a pyridine ring attached to a propanenitrile group with a beta-hydroxy substituent The (betaS) notation indicates the stereochemistry of the beta-hydroxy group, which is in the S-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carboxaldehyde with a suitable cyanide source in the presence of a base to form the corresponding nitrile. The beta-hydroxy group can be introduced through a stereoselective reduction or addition reaction.
Aldol Reaction: Pyridine-3-carboxaldehyde can undergo an aldol reaction with an appropriate aldehyde or ketone to form a beta-hydroxy intermediate. This intermediate can then be converted to the nitrile through a dehydration reaction followed by cyanation.
Reduction of Beta-Keto Nitrile: Another approach involves the reduction of a beta-keto nitrile precursor using a stereoselective reducing agent to obtain the desired beta-hydroxy nitrile.
Industrial Production Methods
Industrial production of 3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated processes to control reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can undergo various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to form a beta-keto nitrile using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The beta-hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products
Oxidation: Beta-keto nitrile.
Reduction: Beta-hydroxy amine.
Substitution: Beta-substituted nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of biological targets.
Biological Studies: It can be used in studies to understand the interaction of nitrile-containing compounds with biological systems.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The beta-hydroxy group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinepropanenitrile: Lacks the beta-hydroxy group, making it less versatile in certain reactions.
3-Pyridinepropanol: Contains a hydroxyl group but lacks the nitrile functionality.
3-Pyridinepropanoic Acid: Contains a carboxylic acid group instead of a nitrile.
Uniqueness
3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is unique due to the presence of both a beta-hydroxy group and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C8H8N2O |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(3S)-3-hydroxy-3-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C8H8N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3H2/t8-/m0/s1 |
InChI-Schlüssel |
IQSUQNWWGUZNBY-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)[C@H](CC#N)O |
Kanonische SMILES |
C1=CC(=CN=C1)C(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate](/img/structure/B13806907.png)
![N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine](/img/structure/B13806913.png)
![Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI)](/img/structure/B13806920.png)

![Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate](/img/structure/B13806929.png)
![Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-](/img/structure/B13806931.png)


![4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.0]dec-8-ene-6-carboxylic acid](/img/structure/B13806958.png)

![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)

![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
